Pyridinium toluene-4-sulphonate

Catalog No.
S580491
CAS No.
24057-28-1
M.F
C12H13NO3S
M. Wt
251.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridinium toluene-4-sulphonate

CAS Number

24057-28-1

Product Name

Pyridinium toluene-4-sulphonate

IUPAC Name

4-methylbenzenesulfonic acid;pyridine

Molecular Formula

C12H13NO3S

Molecular Weight

251.3 g/mol

InChI

InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H

InChI Key

ZDYVRSLAEXCVBX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1

Synonyms

4-Methylbenzenesulfonic Acid compd. with Pyridine (1:1); Pyridine, 4-methylbenzenesulfonate; Pyridine, p-Toluenesulfonate; 4-Methylbenzenesulfonic Acid Pyridinium Salt; PPTS; Pyridinium 4-Toluenesulfonate; Pyridinium p-Toluenesulfonate; Pyridinium p-

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1

The exact mass of the compound Pyridinium toluene-4-sulphonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridinium toluene-4-sulphonate (PPTS, CAS 24057-28-1) is a highly processable, mild acid catalyst widely utilized in organic synthesis and pharmaceutical manufacturing. Functioning as an organic-soluble source of pyridinium ions, it possesses a pKa of 5.21, making it significantly less acidic than standard mineral or sulfonic acids [1]. As a stable, non-hygroscopic, and easily weighable crystalline solid, PPTS dissolves readily in common organic solvents such as dichloromethane and chloroform . Its primary procurement value lies in its ability to drive acid-catalyzed transformations—such as acetalization, tetrahydropyranylation (THP protection), and selective deprotections—without triggering the substrate degradation, epimerization, or reagent polymerization commonly associated with stronger acid catalysts [1].

Substituting PPTS with cheaper, more common acid catalysts like p-toluenesulfonic acid (pTSA) frequently results in process failures when handling complex or highly functionalized molecules. pTSA is a strong acid (pKa ~ -2.8) that can cause over-protonation, leading to the decomposition of acid-labile functional groups, unwanted epimerization of stereocenters, or the rapid polymerization of enol ethers like 3,4-dihydro-2H-pyran (DHP)[1]. Conversely, substituting with other mild salts, such as pyridinium chloride, introduces severe processability issues due to their poor solubility in standard organic solvents [2]. PPTS bridges this gap by providing precise, mild acidity in a fully organic-soluble and non-hygroscopic format, ensuring high yields without the destructive side reactions of generic alternatives [1].

Yield Superiority in Acid-Sensitive Orthoesterification

In the synthesis of highly functionalized pharmaceutical intermediates, strong acids can inadvertently hydrolyze the newly formed products. A comparative study on the orthoesterification of steroids demonstrated that using PPTS as the catalyst achieved a 90% product yield. In contrast, substituting with the stronger pTSA resulted in only a 73% yield under identical conditions, as the higher acidity promoted competitive hydrolysis of the orthoester product [1].

Evidence DimensionReaction Yield
Target Compound Data90% yield (PPTS)
Comparator Or Baseline73% yield (pTSA)
Quantified Difference17% absolute yield increase
ConditionsSteroid orthoesterification in THF, 2 hours reflux

For high-value API precursors, preventing acid-catalyzed product degradation directly translates to higher throughput and reduced waste.

Prevention of Reagent Polymerization in THP Protection

During the protection of alcohols using 3,4-dihydro-2H-pyran (DHP), strong acids like pTSA (pKa -2.8) can catalyze the undesired polymerization of DHP, reducing the effective reagent concentration and complicating downstream purification. PPTS, with a much milder pKa of 5.21, provides sufficient protonation to drive the protection reaction to completion (typically >90% yield at room temperature) without triggering DHP polymerization or degrading acid-sensitive substrates [1].

Evidence DimensionAcidity (pKa) and Reagent Stability
Target Compound DatapKa 5.21; prevents DHP polymerization
Comparator Or BaselinepTSA (pKa -2.8); induces DHP polymerization
Quantified Difference~8 pKa unit difference eliminating polymeric side reactions
ConditionsTHP protection of primary/secondary alcohols in dichloromethane

Eliminating polymeric byproducts simplifies downstream purification and reduces the stoichiometric excess of reagents required in manufacturing.

Processability and Anhydrous Compatibility

Process stability and precise stoichiometry are critical in large-scale synthesis. While pTSA is highly hygroscopic and typically handled as a monohydrate (introducing unwanted water into moisture-sensitive reactions), PPTS is a stable, non-hygroscopic, free-flowing crystalline solid. Furthermore, unlike earlier mild catalysts such as pyridinium hydrochloride, PPTS exhibits excellent solubility in standard process solvents like dichloromethane and chloroform, enabling homogeneous catalytic conditions .

Evidence DimensionMoisture Uptake and Process Solubility
Target Compound DataNon-hygroscopic solid; highly soluble in DCM
Comparator Or BaselinepTSA (hygroscopic monohydrate) & Pyridinium chloride (poor organic solubility)
Quantified DifferenceEnables strictly anhydrous, homogeneous reaction conditions without pre-drying steps
ConditionsStandard laboratory and industrial handling

Predictable weighing and anhydrous compatibility reduce batch-to-batch variability in moisture-sensitive protection and esterification reactions.

Tetrahydropyranyl (THP) Protection of Complex Alcohols

PPTS is the catalyst of choice for forming THP ethers from primary, secondary, and tertiary alcohols when the substrate contains acid-labile functional groups (e.g., epoxides, acetals, or easily eliminated moieties). Its mild acidity ensures high conversion without the substrate degradation or reagent polymerization caused by pTSA [1].

Selective Deprotection of Silyl Ethers

In multi-step syntheses requiring orthogonal protecting group strategies, PPTS is utilized to selectively cleave sensitive silyl ethers (such as TMS or TBDMS) while leaving more robust protecting groups (like TBDPS or benzyl ethers) intact. Stronger acids would indiscriminately strip multiple protective groups [2].

Mild Esterification and Orthoesterification

PPTS is highly effective in catalyzing the formation of orthoesters and complex esters, particularly in steroid and API synthesis. By minimizing the acidic hydrolysis of the newly formed products, it significantly improves overall yields compared to standard sulfonic acid catalysts[3].

Other CAS

24057-28-1

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, compd. with pyridine (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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